molecular formula C20H21NO3 B2731051 1-(Diphenylacetyl)piperidine-4-carboxylic acid CAS No. 147959-03-3

1-(Diphenylacetyl)piperidine-4-carboxylic acid

Cat. No.: B2731051
CAS No.: 147959-03-3
M. Wt: 323.392
InChI Key: PBINQPNNMCKXLT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of “1-(Diphenylacetyl)piperidine-4-carboxylic acid” is C20H21NO3 . Its average mass is 323.386 Da and its monoisotopic mass is 323.152130 Da .

Scientific Research Applications

Inhibition of γ-Aminobutyric Acid Uptake

Research has demonstrated the potential of compounds related to "1-(Diphenylacetyl)piperidine-4-carboxylic acid" in the inhibition of γ-aminobutyric acid (GABA) uptake. For instance, derivatives have been identified as specific GABA-uptake inhibitors, showcasing enhanced potency and lipophilicity. These compounds exhibit significant anticonvulsant activity in animal models, highlighting their potential in the development of new therapeutic agents for neurological disorders (Ali et al., 1985).

Antisecretory and Anticonvulsant Activities

Derivatives of "this compound" have been explored for their gastric antisecretory properties. Specific modifications in the compound structure have led to the identification of analogues with significant antisecretory activity without the anticholinergic side effects common in such drugs, making them potential candidates for treating peptic ulcer disease (Scott et al., 1983).

Crystallographic Studies

Crystallographic studies of related compounds have provided insights into their structural conformations and potential for hydrogen bonding. For example, the analysis of "this compound" analogues has revealed their crystallization as zwitterions with intricate hydrogen bonding networks, contributing to our understanding of their chemical behavior and interaction capabilities (Delgado et al., 2001).

Catalytic Applications

On the synthetic chemistry front, derivatives have been utilized as catalysts in the efficient synthesis of complex organic molecules. For instance, the use of "this compound" derivatives as catalysts has facilitated the one-pot synthesis of dihydroquinazolin-4(1H)-ones and polyhydroquinolines, showcasing their utility in streamlining synthetic routes for the production of pharmacologically relevant compounds (Ghorbani‐Choghamarani & Azadi, 2015).

Synthesis and Characterization

The synthesis and characterization of "this compound" and its derivatives have been a focus of research, providing a foundation for further exploration of their biological activities and potential applications. Studies detailing the synthetic routes and molecular structures contribute to a deeper understanding of their chemical properties and potential therapeutic uses (Picard et al., 2000).

Safety and Hazards

The safety data sheet for a similar compound, piperidine, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(Diphenylacetyl)piperidine-4-carboxylic acid”, is an important task of modern organic chemistry .

Properties

IUPAC Name

1-(2,2-diphenylacetyl)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c22-19(21-13-11-17(12-14-21)20(23)24)18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17-18H,11-14H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBINQPNNMCKXLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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